![molecular formula C15H12N4O2 B13182508 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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Overview
Description
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multistep processes. One common method includes the Friedlander condensation of a suitable synthon with reactive methylenes. For example, the starting material 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through a multistep process and then subjected to Friedlander condensation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific optical and electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: A precursor in the synthesis of the target compound.
Indole Derivatives: These compounds share similar biological activities and structural features.
Uniqueness
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
6-Amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound exhibits significant biological activity, particularly in the realms of oncology and infectious diseases. Its unique structure, characterized by a pyrrole ring fused with a pyridine ring and functional groups such as an amino group and a carbonitrile group, enhances its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C15H12N4O2 |
Molecular Weight | 280.28 g/mol |
CAS Number | 948301-94-8 |
LogP | 1.87 |
PSA (Polar Surface Area) | 92.97 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and survival. Notably, pyrrolopyridine derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression and metastasis. This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapies.
Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting the growth of human leukemia cells with GI50 values in the nanomolar range. The mechanism involves blocking tubulin assembly and disrupting the mitotic spindle formation, leading to apoptosis .
Case Study: Antiproliferative Effects
A detailed study evaluated the compound's effects on Jurkat cells (a human leukemia cell line). The results showed that treatment with this compound led to:
- Cell Cycle Arrest : Significant arrest in the G2/M phase.
- Apoptosis Induction : Evidence of mitochondrial depolarization and activation of caspase pathways.
These findings underscore its potential as a therapeutic agent in leukemia treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial activity, particularly against Mycobacterium tuberculosis. Certain derivatives within the pyrrolopyridine class have shown promising results with IC90 values indicating effective inhibition of bacterial growth. For instance, compounds synthesized from similar frameworks exhibited IC90 values ranging from 3.73 to 40.32 μM against M. tuberculosis H37Ra .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the amino group or methoxy substituent can significantly alter potency and selectivity towards specific molecular targets.
Key SAR Insights:
- Substituent Variations : Changes in hydrophobicity and steric bulk can enhance receptor binding affinity.
- Functional Group Impact : The presence of an amino group is essential for maintaining biological activity against FGFRs.
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H12N4O2/c1-21-11-4-2-10(3-5-11)19-8-13(20)12-6-9(7-16)14(17)18-15(12)19/h2-6H,8H2,1H3,(H2,17,18) |
InChI Key |
WEWGQVHPFAPQON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)C3=C2N=C(C(=C3)C#N)N |
Origin of Product |
United States |
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